2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the inability of the bacteria to maintain their cell wall structure . The downstream effects include the potential death of the bacteria due to the loss of an intact cell wall .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound prevents the bacteria from maintaining their cell wall structure, potentially leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The compound can react with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted acetamide derivative, while oxidation might lead to sulfoxide or sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromine atom instead of a phenyl group.
2-chloro-N-(4-chlorophenyl)-1,3-thiazol-2-yl)acetamide: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance its interaction with biological targets, potentially leading to more potent effects compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAWPJLADWBKCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381805 |
Source
|
Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5039-16-7 |
Source
|
Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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